molecular formula C9H14O B14650161 2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone

2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone

Cat. No.: B14650161
M. Wt: 138.21 g/mol
InChI Key: SYZYVKKLCULUJS-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone is an organic compound with the molecular formula C10H16O It is a cyclobutanone derivative, characterized by the presence of a cyclobutane ring substituted with a 2-methyl-2-(2-methyl-1-propenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction of alkenes with ketenes. This reaction typically requires the use of a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclobutanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods allow for the efficient synthesis of the compound in high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of substituted cyclobutanone derivatives.

Scientific Research Applications

2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, (2-methyl-1-propenyl)-: Similar in structure but with a cyclopentane ring instead of a cyclobutane ring.

    Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Contains a cyclopropane ring and a carboxylic acid group.

    1-Methyl-1-(2-methyl-2-propenyl)cyclopentane: Similar structure with a cyclopentane ring.

Uniqueness

2-Methyl-2-(2-methyl-1-propenyl)cyclobutanone is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-methyl-2-(2-methylprop-1-enyl)cyclobutan-1-one

InChI

InChI=1S/C9H14O/c1-7(2)6-9(3)5-4-8(9)10/h6H,4-5H2,1-3H3

InChI Key

SYZYVKKLCULUJS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1(CCC1=O)C)C

Origin of Product

United States

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